molecular formula C22H18O6 B6109935 {4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxy-6-(prop-2-en-1-yl)phenoxy}acetic acid

{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxy-6-(prop-2-en-1-yl)phenoxy}acetic acid

Cat. No.: B6109935
M. Wt: 378.4 g/mol
InChI Key: HRPBEWZEYXXJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxy-6-(prop-2-en-1-yl)phenoxy}acetic acid is a complex organic compound with a unique structure that includes an indene moiety, a methoxy group, and a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxy-6-(prop-2-en-1-yl)phenoxy}acetic acid typically involves multiple steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding phenol derivative using methyl iodide and a base such as potassium carbonate.

    Attachment of the Phenoxyacetic Acid Backbone: The phenoxyacetic acid backbone can be attached through an etherification reaction, where the phenol derivative reacts with chloroacetic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the indene moiety.

    Substitution: The phenoxyacetic acid backbone can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products may include ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxy-6-(prop-2-en-1-yl)phenoxy}acetic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid
  • {4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}propanoic acid
  • {4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}butanoic acid

Uniqueness

The uniqueness of {4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxy-6-(prop-2-en-1-yl)phenoxy}acetic acid lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance of stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-[(1,3-dioxoinden-2-ylidene)methyl]-2-methoxy-6-prop-2-enylphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-3-6-14-9-13(11-18(27-2)22(14)28-12-19(23)24)10-17-20(25)15-7-4-5-8-16(15)21(17)26/h3-5,7-11H,1,6,12H2,2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPBEWZEYXXJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)O)CC=C)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.